molecular formula C8H9NO3 B12867366 Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12867366
M. Wt: 167.16 g/mol
InChI Key: KYCUDXWUJMXQCV-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group at the 3-position, a methyl group at the 5-position, and a carboxylate ester at the 2-position. It is used in various chemical syntheses and has applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate typically begins with commercially available pyrrole derivatives.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of a pyrrole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

    Esterification: The carboxylate ester can be formed through esterification reactions, often using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Oxidation: 3-formyl-5-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.

Biology

In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

The compound is investigated for its potential use in drug development. Pyrrole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 5-position.

    Methyl 3-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position.

    Methyl 3-formyl-5-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom instead of a methyl group at the 5-position.

Uniqueness

Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to the specific arrangement of its functional groups. The presence of both a formyl group and a methyl group on the pyrrole ring provides distinct reactivity and properties, making it valuable in various synthetic and research applications.

This detailed overview highlights the significance of this compound in different fields, showcasing its versatility and potential

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H9NO3/c1-5-3-6(4-10)7(9-5)8(11)12-2/h3-4,9H,1-2H3

InChI Key

KYCUDXWUJMXQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)C=O

Origin of Product

United States

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